benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a norbornane-like framework with an azabicyclo core. The molecule contains a ketone group at position 5, a benzyl ester protective group, and stereochemical specificity at the 1S and 4R positions. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and other bioactive molecules requiring rigid, conformationally restricted scaffolds .
Properties
IUPAC Name |
benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNRJQNBQXKON-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@H]1CN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection and Cyclization
The synthesis often begins with trans-4-hydroxy-L-proline, a chiral pool starting material. Key steps include:
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Cbz Protection : Treatment with benzyl chloroformate (CbzCl) in aqueous NaOH at 0°C achieves 91% yield of the Cbz-protected intermediate. Low temperatures minimize racemization.
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Tosylation and Reduction : Subsequent tosylation with TsCl in dichloromethane, followed by NaBH₄ reduction in ethanol/THF, yields the bicyclic lactam core with retention of stereochemistry.
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Benzoylation : Final benzyl ester formation via SOCl₂/MeOH or direct coupling with benzyl chloroformate completes the synthesis.
Table 1: Reaction Conditions and Yields for Proline-Derived Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cbz Protection | CbzCl, NaOH/H₂O, 0°C→RT | 91 | >99 |
| Cyclization | TsCl, Et₃N, CH₂Cl₂; NaBH₄, EtOH/THF | 86 | 98 |
| Benzyl Ester Formation | SOCl₂/MeOH or CbzCl, RT | 89 | >99 |
Palladium-Catalyzed 1,2-Aminoacyloxylation
Mechanism and Substrate Scope
Palladium catalysts enable the 1,2-aminoacyloxylation of cyclopentenes, forming the azabicyclo[2.2.1]heptane skeleton. The reaction proceeds via:
Table 2: Palladium-Catalyzed Synthesis Optimization
| Ligand | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| BINAP | 25 | 92 | 78 |
| Josiphos | 40 | 88 | 82 |
| No ligand | 25 | <5 | 45 |
Organocatalytic [4 + 2] Cycloaddition
Asymmetric Catalysis
Chiral organocatalysts, such as cinchona alkaloids, promote formal [4 + 2] cycloadditions between enones and imines. This method constructs the bicyclic core in one step under mild conditions:
Table 3: Organocatalytic Cycloaddition Performance
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| (DHQD)₂PHAL | Toluene | −20 | 85 | 94 |
| Takemoto Catalyst | CHCl₃ | 25 | 72 | 88 |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediates
Solid-phase methods improve scalability and purification efficiency:
Table 4: Solid-Phase Synthesis Metrics
| Step | Duration (h) | Purity (%) | Yield (%) |
|---|---|---|---|
| Resin Loading | 12 | 95 | 90 |
| Cyclization | 6 | 98 | 85 |
| Cleavage | 2 | 99 | 80 |
Enzymatic Desymmetrization
Biocatalytic Resolution
Lipases (e.g., CAL-B) selectively hydrolyze racemic mixtures, yielding enantiopure (1S,4R)-isomers:
Table 5: Enzyme Performance in Kinetic Resolution
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| CAL-B | 48 | 99 |
| PPL | 32 | 95 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling enables solvent-free cyclization:
Challenges and Optimization Strategies
Racemization During Cyclization
High temperatures (>40°C) during cyclization induce racemization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, chiral tertiary amines for organocatalytic cycloaddition, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes, while the organocatalytic cycloaddition produces bicyclo[2.2.1]heptane-1-carboxylates .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has been explored for its potential therapeutic properties:
-
Anticancer Activity :
- Recent studies have investigated derivatives of bicyclic compounds for their anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cell lines, suggesting a potential pathway for developing new anticancer agents .
-
Enzyme Inhibition :
- The compound's structure allows it to act as an inhibitor for key enzymes involved in metabolic pathways. For example, similar compounds have been tested as inhibitors of acetylcholinesterase and alpha-glucosidase, showing substantial activity .
- The inhibition of these enzymes can be crucial in developing treatments for conditions like Alzheimer's disease and diabetes.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules :
- Its unique bicyclic structure makes it a valuable precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions such as esterification and amination to yield new derivatives with enhanced biological activities .
- Synthetic routes involving this compound have been optimized to improve yield and selectivity in producing target molecules.
Data Table: Summary of Applications
Case Studies
- Anticancer Studies :
- Enzyme Inhibition Research :
Mechanism of Action
The mechanism of action of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₄H₁₅NO₃
- Molecular Weight : 245.28 g/mol
- CAS Number : 140927-13-5 (racemic) or stereospecific variants .
- Stereochemistry : The (1S,4R) configuration confers distinct reactivity and binding properties compared to diastereomers.
Comparison with Structurally Similar Compounds
The following compounds share the azabicyclo[2.2.1]heptane core but differ in substituents, oxidation states, or stereochemistry.
Table 1: Structural and Physicochemical Comparisons
Q & A
What are the optimized synthetic routes for benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions impact yield and stereochemistry?
Basic Research Question
The compound is typically synthesized via multi-step protocols involving trans-4-hydroxy-L-proline derivatives. Key steps include:
- Cbz protection : Benzyl chloroformate (CbzCl) reacts with trans-4-hydroxy-L-proline in NaOH/H₂O at 0°C to room temperature, achieving 91% yield .
- Cyclization : Tosylation (TsCl, Et₃N, CH₂Cl₂) followed by NaBH₄ reduction in EtOH/THF yields the bicyclic core .
- Benzoylation : Benzyl ester formation via SOCl₂/MeOH or direct coupling with benzyl chloroformate ensures final product isolation .
Critical Factors : - Temperature control during Cbz protection minimizes racemization .
- Catalyst selection (e.g., NaOMe for deprotection) improves cyclization efficiency to 86% yield .
How can crystallographic data resolve ambiguities in the stereochemical configuration of this bicyclic compound?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard. For example:
- The crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (a closely related analog) confirms the (1S,4R) configuration via bond angles and torsion analysis .
- Key metrics:
- Bond lengths : C=O (1.21 Å) and N–C (1.47 Å) align with bicyclic lactam systems.
- Torsion angles : The bicyclo[2.2.1] framework shows puckering parameters (Δ = 12.3°) consistent with rigid chair-like conformations .
What methodologies are effective for analyzing enantiomeric purity, and how can conflicting NMR data be reconciled?
Advanced Research Question
Enantiomeric Analysis :
- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/iPrOH eluents separates enantiomers (Rf difference: 0.15) .
- Optical rotation : Reported [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) confirms stereochemical integrity .
NMR Discrepancies : - Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., benzyl protons at δ 7.27–7.32 in CDCl₃ vs. δ 7.15–7.25 in DMSO) .
- Dynamic effects : Ring puckering in bicyclic systems causes splitting of Ha/Hb protons (δ 4.45–4.51, J = 8.2 Hz) .
How can palladium-catalyzed cross-coupling reactions be applied to functionalize the azabicycloheptane core?
Advanced Research Question
Pd-bisimidazol-2-ylidene complexes enable C–N bond formation with heteroaryl halides:
- Substrate scope : Pyridines, pyrimidines, and quinolines couple at the N1 position of the bicyclic amine (yields: 50–75%) .
- Mechanistic insight : Oxidative addition of aryl halides to Pd(0) followed by transmetallation with the bicyclic amine drives the reaction .
Optimization : - Ligand effects : Bulky N-heterocyclic carbenes (NHCs) suppress β-hydride elimination, improving yields .
What strategies mitigate low yields in the synthesis of thioureido derivatives from this compound?
Advanced Research Question
Thioureido derivatives are synthesized via:
- Isothiocyanate intermediate : DCC/CS₂ in Et₂O at −10°C yields 82% of the isothiocyanate, which reacts with amines to form thioureas .
Challenges : - Side reactions : Competing thiocyanate formation is minimized by slow CS₂ addition .
- Purification : Column chromatography (SiO₂, hexane/EtOAc) removes DCC byproducts .
How do computational models predict the reactivity of the 5-oxo group in nucleophilic attacks or redox reactions?
Advanced Research Question
DFT Calculations :
- Electrostatic potential maps : The 5-oxo group has a partial negative charge (Mulliken: −0.42 e), favoring nucleophilic additions .
- Redox potential : Calculated E° = −1.2 V (vs. SCE) suggests susceptibility to reduction (e.g., NaBH₄) .
Experimental Validation : - LiAlH₄ reduces the 5-oxo group to a hydroxyl with 93% yield, confirming computational predictions .
What are the limitations of current protocols for scaling up the synthesis of this compound?
Advanced Research Question
Bottlenecks :
- Low-temperature steps : Cbz protection at 0°C requires energy-intensive cooling for large batches .
- Catalyst costs : Pd-based catalysts in cross-coupling reactions increase production costs .
Solutions : - Flow chemistry : Continuous reactors improve heat transfer during exothermic steps (e.g., NaBH₄ reductions) .
- Heterogeneous catalysis : Immobilized Pd catalysts reduce metal leaching and enable recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
